

1H-Indole-5-sulfonamide chemical properties and structure

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Compound of Interest

Compound Name: 1H-Indole-5-sulfonamide

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An In-Depth Technical Guide to **1H-Indole-5-sulfonamide**: Chemical Properties, Structure, and Applications

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and therapeutic agents.[1][2] When fused with a sulfonamide moiety—a group renowned for its wide-ranging pharmacological activities—the resulting indole-sulfonamide architecture presents a versatile platform for drug discovery.[3] **1H-Indole-5-sulfonamide**, the parent compound of this class, serves as a critical building block and a subject of significant research interest. Its unique combination of a bicyclic aromatic indole ring system and a sulfonamide functional group confers a distinct set of chemical and biological properties.

This technical guide offers a comprehensive exploration of **1H-Indole-5-sulfonamide**, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, structural features, synthesis methodologies, and its expanding role in medicinal chemistry, supported by field-proven insights and authoritative references.

Molecular Identity and Structural Elucidation

1H-Indole-5-sulfonamide is a bicyclic heterocyclic compound. The core structure consists of a benzene ring fused to a pyrrole ring, with a sulfonamide group ($-SO_2NH_2$) attached at the C5 position of the benzene ring.[1]

Chemical Identifiers

Identifier	Value
Chemical Name	1H-Indole-5-sulfonamide
CAS Number	3074-27-9[4][5][6][7]
Molecular Formula	C ₈ H ₈ N ₂ O ₂ S[4][6][7]
Molecular Weight	196.23 g/mol [4][6]
Canonical SMILES	<chem>C1=CC2=C(C=CN2)C=C1S(=O)(=O)N</chem> [4]
InChI Key	InChI=1S/C8H8N2O2S/c9-13(11,12)7-4-5-6-2-1-3-10-8(6)7/h1-5,10H,(H2,9,11,12)

Structural Diagram

Caption: Simplified 2D representation of **1H-Indole-5-sulfonamide**.

Physicochemical and Spectroscopic Properties

The physicochemical properties of **1H-Indole-5-sulfonamide** are crucial for its handling, formulation, and behavior in biological systems.

Property	Value / Description
Appearance	Solid crystalline powder.
Storage	Keep in a dark place, sealed in dry, room temperature conditions.[5]
IR Spectroscopy	Expected characteristic peaks include N-H stretching vibrations for the indole and sulfonamide groups (around 3400-3100 cm^{-1}), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm^{-1}), and C=C stretching for the aromatic rings.[2]
^1H NMR Spectroscopy	Aromatic protons on the indole ring would appear in the downfield region (~6.5-8.0 ppm). The N-H proton of the indole is typically a broad singlet, and the sulfonamide $-\text{NH}_2$ protons would also be present.[8]
^{13}C NMR Spectroscopy	Signals corresponding to the eight carbon atoms of the indole ring system would be observed in the aromatic region of the spectrum (~100-140 ppm).
UV-Vis Spectroscopy	The indole chromophore typically exhibits strong absorption bands (π - π^* transitions) in the UV region, generally around 220 nm and 280 nm.[8]

Note: Specific experimental data such as melting point and solubility for the parent compound are not consistently reported across commercial suppliers. Researchers should obtain a certificate of analysis for specific batches.

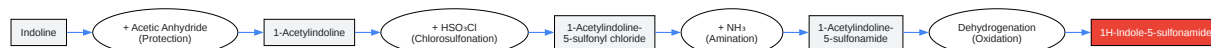
Synthesis and Reactivity

The synthesis of indole sulfonamides is a well-established area of organic chemistry, driven by the pharmacological importance of this scaffold.

General Synthesis Pathway

A common and effective method for preparing **1H-Indole-5-sulfonamide** involves a two-step process starting from indoline, the reduced form of indole. This approach is often preferred because the indoline ring is more stable to the harsh conditions of chlorosulfonation.[9][10]

- **Protection and Chlorosulfonation:** Indoline is first protected, typically via acetylation, to form 1-acetylindoline. This intermediate is then treated with chlorosulfuric acid (HSO_3Cl), which acts as a strong electrophile, to install a sulfonyl chloride group ($-\text{SO}_2\text{Cl}$) at the C5 position. [9][10]
- **Amination and Dehydrogenation:** The resulting 1-acetylindoline-5-sulfonyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia) to form the sulfonamide. The final step involves the dehydrogenation (oxidation) of the indoline ring back to the aromatic indole system to yield the target compound, **1H-Indole-5-sulfonamide**.



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Caption: General workflow for the synthesis of **1H-Indole-5-sulfonamide**.

Representative Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for educational and illustrative purposes.

- **Step 1: Acetylation of Indoline.** To a stirred solution of indoline (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add acetic anhydride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by TLC. Quench the reaction with water and extract the product. Dry the organic layer and concentrate under reduced pressure to yield 1-acetylindoline.
- **Step 2: Chlorosulfonation.** Cool chlorosulfuric acid (5-10 eq.) to 0 °C in an ice bath. Slowly add 1-acetylindoline (1 eq.) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 1-2 hours. Carefully pour the reaction mixture onto

crushed ice. The precipitated solid, 1-acetylintoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

- **Step 3: Amination.** Dissolve the crude sulfonyl chloride (1 eq.) in a solvent like THF and add it dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess). Stir the reaction for 2-3 hours at room temperature. Remove the organic solvent under vacuum and extract the aqueous layer to isolate the product, 1-acetylintoline-5-sulfonamide.
- **Step 4: Dehydrogenation.** Dissolve the 1-acetylintoline-5-sulfonamide (1 eq.) in a suitable solvent (e.g., toluene or xylene). Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂). Reflux the mixture for several hours until the starting material is consumed. Cool the reaction, filter off the solids, and purify the crude product by column chromatography or recrystallization to obtain **1H-Indole-5-sulfonamide**.

Applications in Medicinal Chemistry and Drug Development

The indole sulfonamide scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to interact with a wide array of biological targets.[\[1\]](#)[\[11\]](#)

Enzyme Inhibition

- **Carbonic Anhydrase (CA) Inhibition:** Indole sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and CA XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[\[9\]](#) By inhibiting these enzymes, these compounds can disrupt cancer cell proliferation.[\[9\]](#)[\[10\]](#)
- **Aromatase Inhibition:** Derivatives of indole sulfonamide have been synthesized and evaluated as inhibitors of the aromatase enzyme (cytochrome P450 19A1).[\[12\]](#) Aromatase is a key enzyme in estrogen biosynthesis, making its inhibitors crucial for treating hormone-dependent breast cancer. Docking studies have shown that the indole scaffold can bind effectively within the enzyme's active site.[\[12\]](#)
- **Other Enzyme Targets:** The scaffold has been explored for inhibiting other enzymes, including ectonucleotidases and acetylcholinesterase, highlighting its versatility.[\[2\]](#)[\[13\]](#)

Receptor Modulation

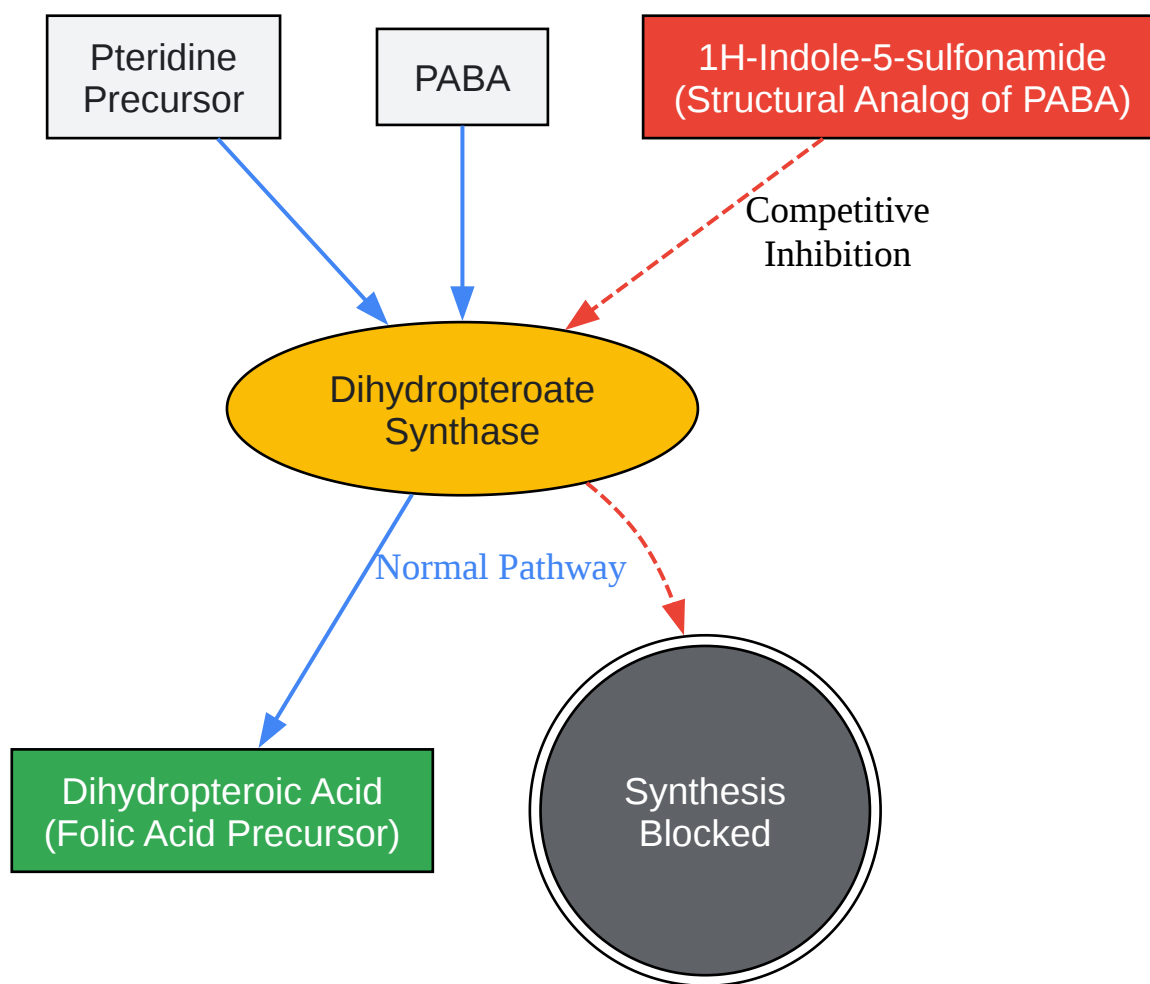
- Serotonin (5-HT) Receptor Ligands: The structural similarity of the indole nucleus to serotonin has led to the development of indole sulfonamide derivatives as high-affinity ligands for serotonin receptors. For instance, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as potent and selective agonists and antagonists for the 5-HT₆ receptor, a target for cognitive disorders.[\[14\]](#)

Antimicrobial and Anticancer Activity

The combination of the indole and sulfonamide moieties, often referred to as "sulfa drugs," has produced compounds with significant antimicrobial and anticancer properties.[\[1\]](#)[\[2\]](#) The sulfonamide group can mimic para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis and bacterial survival.[\[15\]](#)[\[16\]](#)[\[17\]](#) Furthermore, various indole sulfonamide derivatives have demonstrated antiproliferative effects against cancer cell lines like MCF-7 (human breast cancer).[\[9\]](#)[\[12\]](#)

Mechanism of Action: Folic Acid Synthesis Inhibition

The classical mechanism for sulfonamide antibacterial activity involves the competitive inhibition of dihydropteroate synthase. This is a self-validating system because it targets a pathway present in bacteria but not in humans, who acquire folic acid from their diet.[\[16\]](#)



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Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Conclusion

1H-Indole-5-sulfonamide is more than just a chemical compound; it is a gateway to a vast chemical space of pharmacologically active molecules. Its robust synthesis, combined with the proven therapeutic potential of the indole and sulfonamide moieties, ensures its continued relevance in drug discovery. From enzyme inhibitors for cancer therapy to modulators of neuroreceptors, the derivatives of this scaffold are at the forefront of medicinal chemistry research. This guide has provided a foundational understanding of its structure, properties, and applications, offering a solid starting point for scientists and researchers aiming to innovate within this promising class of compounds.

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